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This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQSs) for refining
outcome measures in Sevasemten clinical trials. The information is presented in a question-
and-answer format to directly address specific issues that may be encountered during
experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary and key secondary outcome measures used in Sevasemten clinical
trials for Becker Muscular Dystrophy (BMD) and Duchenne Muscular Dystrophy (DMD)?

Al: In clinical trials for Sevasemten, the primary and key secondary outcome measures have
included:

o Biomarkers of Muscle Damage:

o Creatine Kinase (CK): A primary endpoint in some studies, reflecting a reduction in muscle
damage.[1]

o Fast Skeletal Muscle Troponin | (TNNI2): A target-specific biomarker for fast skeletal
muscle damage.[1]

¢ Functional Measures:
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o North Star Ambulatory Assessment (NSAA): A key secondary endpoint assessing motor
function and disease progression.[1][2]

o Timed Function Tests: Including the 10-meter walk/run, 4-stair climb, and 100-meter timed

test to evaluate specific aspects of mobility.[1]

Q2: What is the mechanism of action of Sevasemten and how does it relate to the chosen
outcome measures?

A2: Sevasemten is an orally administered, first-in-class fast skeletal myosin inhibitor.[3][4] It is
designed to protect muscle from contraction-induced damage, which is a primary driver of
disease progression in dystrophinopathies like BMD and DMD.[3][4] By selectively inhibiting
the fast myosin ATPase, Sevasemten aims to reduce the stress on muscle fibers during
contraction.[5][6] This mechanism directly relates to the outcome measures by:

e Reducing Biomarkers of Muscle Damage: Lowering CK and TNNI2 levels indicates that
Sevasemten is successfully mitigating muscle breakdown.[5]

e Improving or Stabilizing Functional Performance: By protecting muscle fibers, the therapy is
expected to preserve muscle function, which is assessed by the NSAA and timed function
tests.

Q3: What are the known challenges and sources of variability associated with the North Star
Ambulatory Assessment (NSAA)?

A3: While the NSAA is a validated and widely used tool, researchers may encounter the
following challenges:

o Patient Age and Disease Stage: Younger patients may show functional improvement as part
of their natural development, which can complicate the interpretation of a potential drug
effect.[7] Conversely, older patients may be closer to losing ambulation, introducing

variability in decline.[7]

« Inter-rater and Intra-rater Variability: Although the NSAA is standardized, slight differences in
administration and scoring between different assessors or even by the same assessor on
different days can introduce variability.
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» Patient Motivation and Fatigue: A patient's level of motivation and fatigue on the day of the
assessment can impact their performance.

e Transient Loss of Function: Temporary disabilities, such as those from a fall or iliness, can
lead to a temporary zero score on certain items, affecting the overall score and its
interpretation.[8]

Q4: Why is Creatine Kinase (CK) a primary endpoint in some Sevasemten trials, and what are

its limitations?

A4: CK is used as a primary endpoint because it is a sensitive biomarker of muscle damage.[9]
Elevated CK levels are a hallmark of muscular dystrophies, indicating leakage of the enzyme
from damaged muscle cells.[9][10] A significant reduction in CK levels suggests a direct
therapeutic effect of Sevasemten in protecting muscle integrity.[1]

However, CK has several limitations:[11]

» High Variability: CK levels can be influenced by factors such as physical activity, age, and

muscle mass.[11][12]

e Non-linear Relationship with Disease Progression: CK levels are often highest in the early
stages of DMD and can decline as muscle mass is replaced by fat and fibrous tissue, which
may not accurately reflect the stage of the disease.[13]

o Lack of Specificity: Elevated CK is a general marker of muscle damage and not specific to
the underlying disease process being targeted.[11]

Troubleshooting Guides
Troubleshooting Inconsistent Biomarker Results
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Issue

Potential Cause

Troubleshooting Steps

High variability in Creatine
Kinase (CK) levels between
subjects or within the same

subject over time.

1. Physical Activity: Strenuous
exercise before blood
collection can significantly
elevate CK levels. 2. Sample
Handling: Improper handling,
such as hemolysis, can affect
CK measurement. 3. Assay
Variability: Inconsistent

laboratory procedures.

1. Standardize Pre-analytical
Procedures: Instruct
participants to avoid strenuous
physical activity for a set
period (e.g., 24-48 hours)
before blood draws. 2.
Optimize Sample Collection
and Processing: Ensure proper
phlebotomy techniques to
minimize hemolysis. Process
and store samples according
to a standardized protocol. 3.
Centralize Laboratory Analysis:
Use a single, certified
laboratory for all CK analyses
to minimize inter-laboratory

variability.

Unexpectedly low or
undetectable Fast Skeletal
Muscle Troponin | (TNNI2)

levels.

1. Sample Type: The assay
may be validated for a specific
sample type (e.g., serum,
plasma). 2. Assay Sensitivity:
The assay may not be
sensitive enough to detect low
levels of TNNIZ2. 3. Kit
Performance: Issues with the
ELISA kit, such as expired

reagents or improper storage.

1. Verify Sample Compatibility:
Confirm that the sample type
being used is validated for the
specific TNNI2 ELISA kit. 2.
Select a High-Sensitivity
Assay: Utilize an ELISA kit with
a lower limit of detection
appropriate for the expected
TNNI2 concentrations. 3.
Perform Quality Control
Checks: Run control samples
with known TNNI2
concentrations with each
assay to ensure the kit is

performing correctly.

Troubleshooting Functional Outcome Measures
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Issue

Potential Cause

Troubleshooting Steps

Variability in North Star
Ambulatory Assessment
(NSAA) scores.

1. Inconsistent Administration:
Different assessors may
provide slightly different
instructions or cues. 2. Patient
Factors: Fatigue, motivation, or
a recent illness can affect
performance. 3. Scoring
Subijectivity: Some items may
have a degree of subjectivity in

scoring.

1. Standardized Training and
Certification: Ensure all
assessors are trained and
certified on the standardized
administration and scoring of
the NSAA.[14] 2. Consistent
Testing Environment: Conduct
the assessment at the same
time of day and in a similar
environment for each visit.
Inquire about the patient's well-
being before the assessment.
3. Centralized Review: Have a
central, experienced reviewer
assess video recordings of the
NSAA to ensure consistent

scoring across sites.

Difficulty in performing timed
function tests (e.g., 10-meter

walk/run, 4-stair climb).

1. Patient's Physical
Limitations: The patient may
be approaching a stage where
the task is too difficult to
complete safely. 2. Lack of
Clear Instructions: The patient
may not fully understand the
task. 3. Environmental
Barriers: The testing area may

not be set up correctly.

1. Safety First: Have clear
stopping criteria and do not
force a patient to complete a
task if it is unsafe. Document
the inability to perform the
task. 2. Standardized
Instructions: Use clear and
consistent verbal instructions
for each test.[15] 3. Proper
Test Setup: Ensure the
walkway for the 10-meter
walk/run is clear and of the
correct length.[16][17] Use a
standardized set of four stairs
for the 4-stair climb.[18][19]

Quantitative Data from Sevasemten Clinical Trials
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Outcome Measure

Clinical Trial

Patient Population

Results

Creatine Kinase (CK)

CANYON (Phase 2)

Adults with BMD

28% average
decrease from
baseline in the
Sevasemten group vs.
placebo over months
6-12 (p=0.02).[3][20]

ARCH (Open-label)

Adults with BMD

Average maximal
reduction of 70%.[5]

Fast Skeletal Muscle
Troponin | (TNNI2)

CANYON (Phase 2)

Adults with BMD

77% reduction
compared to placebo.
[1] A separate report
noted a 78% reduction
(p<0.001).[20]

ARCH (Open-label)

Adults with BMD

Average maximal
reduction of 98%.[5]

North Star Ambulatory
Assessment (NSAA)

CANYON (Phase 2)

Adults with BMD

1.1-point difference
favoring Sevasemten
over placebo at 12
months (p=0.16).[20]
[21]

ARCH (Open-label)

Adults with BMD

Stable NSAA scores
over two years,
diverging from
expected declines
seen in natural history
studies.[11]

MESA (Open-label

extension)

Adults with BMD from
CANYON

0.8-point improvement

from baseline over 18
months.[2]

MESA (Open-label

extension)

Adults with BMD from
ARCH

Stable NSAA scores
after three years of

treatment.[2]
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Experimental Protocols
North Star Ambulatory Assessment (NSAA)

The NSAA is a 17-item scale that assesses a range of functional motor skills.[14] Each item is
scored on a 3-point scale: 0 (unable to perform), 1 (performs with modifications), or 2 (performs
without compensation).[14] The total score ranges from 0 to 34, with higher scores indicating
better function.[14]

Key Methodological Considerations:

The assessment should be performed by a trained and certified clinician.

The patient should be barefoot and not use a mat.

The items should be completed in the standardized order provided in the manual.

Specific instructions for each of the 17 items (e.g., stands, walks, climbs stairs, hops, runs)
must be followed precisely.

10-Meter Walk/Run Test

This test measures the time it takes for a participant to walk or run a distance of 10 meters.

Protocol:

A 10-meter course is marked on a clear, flat surface. Marks are also placed at the 2-meter
and 8-meter points.[17]

e The participant starts at the 0-meter mark.
e The instruction is to "walk as fast as you can safely walk" to the 10-meter mark.[16]

e The timer is started when the participant's leading foot crosses the 2-meter mark and
stopped when their leading foot crosses the 8-meter mark.[17] This middle 6-meter distance
is used to calculate the gait speed, allowing for acceleration and deceleration at the start and
end of the 10 meters.[17]

e The test is typically performed twice, and the average of the two trials is recorded.
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4-Stair Climb Test

This test assesses the ability to climb a standard set of four stairs.
Protocol:

o A standardized staircase with four steps is used.

e The participant starts at the bottom of the stairs.

e On the command "go," the participant ascends the four stairs as quickly and safely as
possible.

e The time is recorded from the start command until the participant has both feet on the top
step.

e The use of railings or other support is documented.

Creatine Kinase (CK) Assay

CK activity is typically measured in serum or plasma using a spectrophotometric method.
General Principle:

o CK catalyzes the transfer of a phosphate group from creatine phosphate to ADP, forming
ATP.[20]

e The newly formed ATP is used in a series of coupled enzymatic reactions that ultimately lead
to the reduction of NADP+ to NADPH.[20][22]

e The rate of NADPH formation is measured by the change in absorbance at 340 nm, which is
directly proportional to the CK activity in the sample.[20][22]

Sample Handling:
e Serum is the preferred specimen. Plasma (heparin or EDTA) may also be used.[20]

e Avoid hemolysis, as it can interfere with the assay.
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e CKin serum is stable for 24 hours at room temperature, 7 days at 2-8°C, and 1 month at
-20°C.[20]

Fast Skeletal Muscle Troponin | (TNNI2) Assay

TNNI2 levels are typically measured using a sandwich enzyme-linked immunosorbent assay
(ELISA).

General Protocol (based on commercially available kits):[1][2]
» A microplate pre-coated with an anti-TNNI2 antibody is used.

e Standards, controls, and patient samples (serum, plasma, or other biological fluids) are
added to the wells.

e The plate is incubated, allowing the TNNI2 in the samples to bind to the immobilized
antibody.

e The wells are washed to remove unbound substances.
o A biotin-conjugated anti-TNNI2 antibody is added, which binds to the captured TNNI2.

o After another incubation and wash step, a streptavidin-HRP conjugate is added, which binds
to the biotin.

e A substrate solution (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.
o A stop solution is added to terminate the reaction.

e The absorbance is read on a microplate reader at 450 nm. The intensity of the color is
proportional to the amount of TNNI2 in the sample.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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